molecular formula C23H20N2O3 B2817959 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one CAS No. 900008-44-8

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2817959
CAS No.: 900008-44-8
M. Wt: 372.424
InChI Key: DLHGFBVUZWAEDN-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a pyridazinone core substituted with a 2,5-dimethoxyphenyl group and a naphthalen-1-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution with 2,5-Dimethoxyphenyl Group:

    Attachment of Naphthalen-1-ylmethyl Group: This step can involve the alkylation of the pyridazinone core with naphthalen-1-ylmethyl halides under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, alkyl halides, or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-dimethoxyphenyl)-2-(phenylmethyl)pyridazin-3(2H)-one: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    6-(2,5-dimethoxyphenyl)-2-(benzyl)pyridazin-3(2H)-one: Another similar compound with a benzyl group.

Uniqueness

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the naphthalen-1-ylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-27-18-10-12-22(28-2)20(14-18)21-11-13-23(26)25(24-21)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHGFBVUZWAEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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